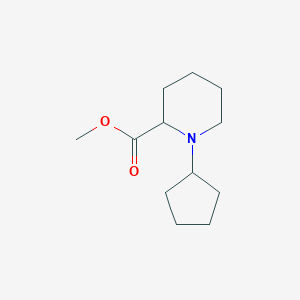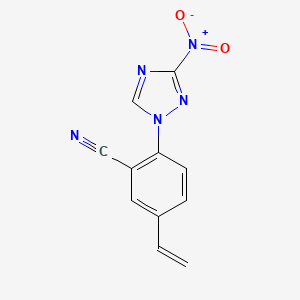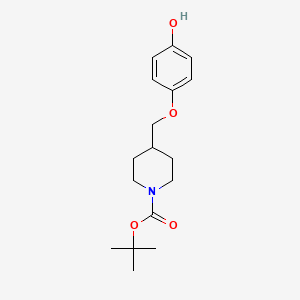
1-(5-(2,4-Difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(5-(2,4-Difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone, also known as DFMPE, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is an organofluorine compound, containing two fluorine atoms in its molecular structure. This compound has unique properties that make it a valuable reagent for a variety of research applications.
Scientific Research Applications
Antifungal Agent Synthesis
One of the prominent applications of derivatives of the specified compound is in the synthesis of antifungal agents. For example, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the manipulation of compounds with similar structures. The synthesis process examines diastereocontrol and stereochemistry essential for the antifungal activity of Voriconazole, showcasing the relevance of such chemical structures in medical chemistry (Butters et al., 2001).
Antibacterial Agent Development
Efforts to find new classes of antibacterial agents have led to the synthesis of novel derivatives of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone, demonstrating the compound's utility in creating substances with potential antibacterial properties. These synthesized compounds are evaluated for their antibacterial activity, indicating the chemical's significance in developing new therapeutic agents (Chinnayya et al., 2022).
Quantum Mechanical Modeling
The structural and vibrational properties of fluoromethylated-pyrrol derivatives, including those similar to the compound , have been explored through quantum mechanical modeling. This research aids in understanding the reactivities, structures, and vibrational properties of such compounds, which could have implications for their use in various scientific and industrial applications (Cataldo et al., 2014).
Heterocyclic Chalcone Derivatives
The compound has also been involved in the synthesis of heterocyclic chalcone derivatives, demonstrating its versatility in chemical synthesis. These derivatives possess notable properties that could be leveraged in the development of dyes for polyester fibers, showcasing the compound's potential applications beyond pharmaceuticals into materials science (Ho & Yao, 2013).
Synthesis of Pyrrolo Derivatives
Research into the synthesis of pyrrolo derivatives from 1-(4-Methylphenyl)sulfonyl-1H-pyrrole highlights the compound's role in creating complex heterocyclic systems. This research points to the broader utility of such chemical structures in synthesizing compounds with potential pharmacological activities (Kimbaris & Varvounis, 2000).
properties
IUPAC Name |
1-[5-(2,4-difluorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-7-11(8(2)17)6-13(16-7)10-4-3-9(14)5-12(10)15/h3-6,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINJYRVIPJGVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=C(C=C(C=C2)F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,4-Difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



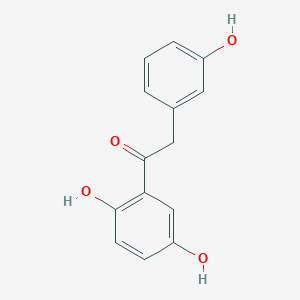
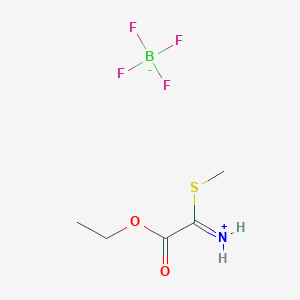
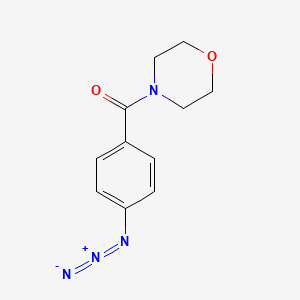
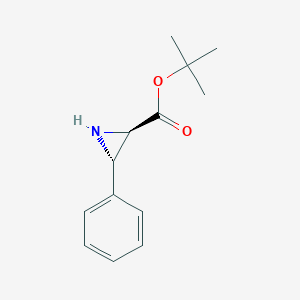
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)

![[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B1472158.png)
